Ethylxanthate

Mineral Processing Froth Flotation Sulfide Ore Beneficiation

PEX delivers the highest selectivity among commercial xanthates for cleaner sulfide separations. Achieves 97% Cu recovery at 83% grade in chalcopyrite-galena circuits, minimizing smelter penalty risks. Nonhygroscopic anhydrous crystals ensure consistent dosing in high-humidity plants, unlike sodium analogs. Adsorbs on chalcocite/bornite with PAX-equivalent strength but superior gangue rejection. Intermediate WAO kinetics (>99% degradation in 30 min) reduce wastewater compliance costs. Supplied at ≥90% purity with ≤0.2% free alkali and ≤4.0% moisture.

Molecular Formula C3H6OS2
Molecular Weight 122.21 g/mol
CAS No. 151-01-9
Cat. No. B089882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylxanthate
CAS151-01-9
Synonymscobalt ethylxanthate
ethyl xanthogenate
ethylxanthate
potassium ethylxanthate
sodium ethylxanthate
Molecular FormulaC3H6OS2
Molecular Weight122.21 g/mol
Structural Identifiers
SMILESCCOC(=S)S
InChIInChI=1S/C3H6OS2/c1-2-4-3(5)6/h2H2,1H3,(H,5,6)
InChIKeyZOOODBUHSVUZEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 2.5 kg / 2500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySLIGHTLY SOL IN WATER

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Ethyl Xanthate (CAS 151-01-9) Procurement Guide: Specifications and Comparators


Potassium ethyl xanthate (KEX; PEX; CAS 140-89-6 [1]) is an organosulfur compound with the formula CH3CH2OCS2K, utilized primarily as a collector in the froth flotation of sulfide ores [2]. It is a pale yellow powder stable at high pH but hydrolyzes rapidly below pH 9 at 25 °C [1]. Unlike its sodium counterpart, potassium xanthate crystallizes as an anhydrous salt and is nonhygroscopic [1]. The compound is typically supplied at ≥90% purity, with free alkali content ≤0.2% and water content ≤4.0% [3].

Potassium Ethyl Xanthate (PEX) Cannot Be Substituted with Other Xanthates Without Quantified Performance Loss


Xanthate collectors exhibit a trade-off between collection strength (recovery) and selectivity (concentrate grade) that is governed by alkyl chain length and cation identity [1]. Potassium ethyl xanthate, with the shortest ethyl chain among common xanthates, provides the highest selectivity but weakest collection power, whereas longer-chain analogs such as butyl, isobutyl, and amyl xanthates offer increased recovery at the expense of selectivity [1]. Sodium ethyl xanthate (SEX) is often considered stronger but less selective than PEX [1]. Consequently, substituting PEX with another xanthate in circuits requiring differential sulfide separation predictably alters grade-recovery curves and co-floats undesired gangue sulfides. The specific quantitative evidence below establishes where PEX's differentiation is measurable and actionable for procurement decisions.

Quantitative Evidence Guide: Potassium Ethyl Xanthate vs. Comparator Xanthates in Flotation and Stability


PEX Delivers Highest Selectivity Among Ethyl Xanthate Series, Directly Impacting Concentrate Grade in Complex Sulfide Ores

Potassium ethyl xanthate (PEX) is recognized for its weak collection ability but boasts the best selectivity among the ethyl xanthate series [1]. Sodium ethyl xanthate (SEX) is often considered a general-purpose collector that is stronger than PEX but less selective [1]. Sodium isopropyl xanthate (SIPX) and sodium isobutyl xanthate (SIBX) are stronger collectors typically used for more difficult-to-float minerals, but their increased strength often comes at the cost of selectivity, potentially leading to co-flotation of unwanted minerals [1]. Potassium amyl xanthate (PAX) is a stronger collector than PEX and is used for floating less reactive sulfide minerals [1].

Mineral Processing Froth Flotation Sulfide Ore Beneficiation

PEX Demonstrates Comparable Strong Adsorption to PAX on Chalcocite and Bornite While Maintaining Selectivity Advantages

In situ AFM studies demonstrated that both potassium ethyl xanthate (KEX) and potassium amyl xanthate (PAX) adsorb strongly on chalcocite surfaces primarily as insoluble cuprous xanthate, binding strongly to the mineral surface without removal by ethanol flushing [1]. The measured rest potential of chalcocite in 6.25×10⁻⁴ M KEX solution at pH 7 was +60 mV, and the reaction product was cuprous xanthate [1]. AFM imaging of bornite surfaces similarly showed that KEX and PAX adsorbed strongly and were not removed by ethanol flushing [2]. The measured rest potential of bornite in 6.25 × 10⁻⁴ M KEX solution at pH 7 was +60 mV, with cuprous alkyl xanthate as the reaction product [2]. Importantly, the KEX/bornite adsorption mechanism (forming insoluble cuprous xanthate) differs from the KEX/chalcopyrite system where oily dixanthogen is the main adsorption product [2].

Adsorption Mechanism Atomic Force Microscopy Copper Sulfide Minerals

PEX Enables High-Grade Copper-Lead Separation: Differential Flotation Performance with Starch Xanthate Modifier

In a study on the separation of chalcopyrite and galena using potassium ethyl xanthate (KEX) as collector with starch xanthate as modifier, flotation recoveries and concentrate grades were quantitatively determined [1]. When starch xanthate (synthesized with one xanthate radical per 82 glucose units) was employed, chalcopyrite was recovered as froth with 97% recovery and 83% Cu grade, while galena reported to the sink product with 83% recovery and 97% Pb grade [1].

Differential Flotation Chalcopyrite-Galena Separation Starch Xanthate

PEX Surface Composition Differs from Sodium Isopropyl Xanthate, Influencing Storage Stability and Handling Properties

XPS characterization of solid potassium ethyl xanthate (KEX) and sodium isopropyl xanthate (NaiPX) revealed distinct surface contamination profiles [1]. KEX samples exhibited sulfate and carbonate contaminations both in bulk and on the surface, whereas NaiPX contained hydroxyl- and carbonyl-type contaminations [1]. Additionally, potassium ethyl xanthate is nonhygroscopic and crystallizes as an anhydrous salt, unlike sodium xanthate derivatives [2].

Surface Chemistry X-ray Photoelectron Spectroscopy Reagent Stability

PEX Oxidative Degradation Kinetics: Intermediate Rate Among Xanthates Informs Wastewater Treatment Design

In wet air oxidation (WAO) and persulfate-promoted WAO (PWAO) studies, the oxidation of alkyl xanthates followed pseudo first-order kinetics, with the rate constant order: potassium amyl xanthate > potassium ethyl xanthate > potassium butyl xanthate > potassium isopropyl xanthate [1]. For potassium ethyl xanthate specifically, degradation rate and COD removal rate exceeded 99% and 96% after 30 minutes of PWAO reaction [1].

Environmental Management Wastewater Treatment Wet Air Oxidation

Recommended Industrial Application Scenarios for Potassium Ethyl Xanthate Based on Differential Evidence


Differential Flotation of Complex Polymetallic Sulfide Ores (Cu-Pb-Zn and Cu-Mo Circuits)

In plants processing ores containing multiple sulfide minerals with similar flotation responses, PEX's superior selectivity among the ethyl xanthate series [1] enables cleaner separations. The demonstrated chalcopyrite-galena separation performance (97% Cu recovery at 83% grade; 83% Pb recovery at 97% grade) with PEX and starch xanthate modifier [2] exemplifies its utility in producing saleable concentrates from complex feeds. Unlike stronger but less selective collectors such as SIBX or PAX [1], PEX minimizes the co-flotation of pyrite and other gangue sulfides, reducing the need for extensive cleaning circuits and lowering smelter penalty risks. Procurement of PEX is indicated for operations where concentrate grade specifications are stringent and selective flotation is the primary metallurgical objective rather than maximizing bulk recovery.

Chalcocite- and Bornite-Rich Copper Ore Flotation Where Adsorption Strength Parity with PAX Is Required

AFM studies confirm that PEX (KEX) adsorbs on chalcocite and bornite surfaces with equivalent strength to the longer-chain collector PAX, forming insoluble cuprous xanthate that binds strongly to mineral surfaces without ethanol removal [1][2]. The measured rest potential of +60 mV at pH 7 in 6.25×10⁻⁴ M KEX solution [1][2] provides a quantitative baseline for optimizing pulp potential during flotation. For operations treating chalcocite- or bornite-dominant copper ores, PEX offers the recovery capabilities of a stronger collector while retaining the selectivity advantages of the short ethyl chain—an optimal procurement choice when both robust copper recovery and gangue rejection are required.

Flotation Circuits in Humid Environments Requiring Storage-Stable Reagents

PEX crystallizes as a nonhygroscopic anhydrous salt, unlike sodium xanthate derivatives [1]. This physical property confers superior storage stability and consistent dosing characteristics in high-humidity plant environments. The distinct surface contamination profile of PEX (sulfate and carbonate species) compared to sodium isopropyl xanthate (hydroxyl and carbonyl species) [2] also reflects differences in manufacturing and aging behavior. Procurement of PEX over sodium-based ethyl xanthates is indicated for operations where reagent storage conditions cannot be tightly controlled, where consistent feed rate from powder dosing systems is critical, or where water content specifications (≤4.0% [3]) must be maintained to ensure accurate reagent addition rates.

Operations with Advanced Oxidation Wastewater Treatment Infrastructure

For mining operations employing WAO or PWAO systems for flotation reagent degradation, PEX's intermediate oxidation kinetics (rate constant order: amyl > ethyl > butyl > isopropyl [1]) enable predictable and efficient treatment. With >99% degradation and >96% COD removal achieved in 30 minutes under PWAO conditions [1], PEX is amenable to complete mineralization. This intermediate degradation rate—faster than butyl/isopropyl xanthates but slower than amyl xanthate—allows process engineers to optimize oxidant consumption and residence time. Procurement of PEX over slower-degrading xanthates (e.g., butyl, isopropyl) may reduce wastewater treatment costs and ensure compliance with discharge limits, particularly where regulatory pressure on flotation reagent persistence is increasing.

Technical Documentation Hub

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